molecular formula C5H9NO4 B1611527 2-amino(213C)pentanedioic acid CAS No. 108395-12-6

2-amino(213C)pentanedioic acid

Cat. No.: B1611527
CAS No.: 108395-12-6
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-LBPDFUHNSA-N
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Description

. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(213C)pentanedioic acid can be achieved through several methods. . The reaction conditions typically involve moderate temperatures and the use of solvents such as water or ethanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the incorporation of the 213C isotope.

Chemical Reactions Analysis

Types of Reactions

2-amino(213C)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-amino(213C)pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tracer in metabolic studies due to the presence of the 213C isotope.

    Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino(213C)pentanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The presence of the 213C isotope allows for detailed tracking of its metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 213C isotope, which makes it particularly useful in tracer studies and metabolic research. Its specific structure also allows for unique interactions in chemical and biological systems.

Properties

IUPAC Name

2-amino(213C)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[13CH](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482294
Record name DL-Glutamic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108395-12-6
Record name DL-Glutamic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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